molecular formula C13H11BrO4 B2539714 Methyl 5-[(2-bromophenoxy)methyl]furan-2-carboxylate CAS No. 364744-54-7

Methyl 5-[(2-bromophenoxy)methyl]furan-2-carboxylate

Cat. No.: B2539714
CAS No.: 364744-54-7
M. Wt: 311.131
InChI Key: GTYZBMRBFGOSBJ-UHFFFAOYSA-N
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Description

Methyl 5-[(2-bromophenoxy)methyl]furan-2-carboxylate is a furan-based ester derivative featuring a 2-bromophenoxy methyl substituent at the 5-position of the furan ring. These derivatives often exhibit unique conformational and electronic properties due to substituent effects on the aryl ring, influencing their solubility, crystal packing, and biological interactions .

Properties

IUPAC Name

methyl 5-[(2-bromophenoxy)methyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrO4/c1-16-13(15)12-7-6-9(18-12)8-17-11-5-3-2-4-10(11)14/h2-7H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTYZBMRBFGOSBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)COC2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 5-[(2-bromophenoxy)methyl]furan-2-carboxylate is a synthetic compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure features a furan ring and a bromophenoxy group, which are significant for its biological activity. The molecular formula is C13H11BrO4C_{13}H_{11}BrO_4 with a molecular weight of approximately 309.13 g/mol. The presence of the bromine substituent enhances the compound's reactivity and interaction with biological targets.

Antimicrobial Activity

This compound exhibits potent antibacterial properties, particularly against mycobacterial strains. Research indicates that it effectively inhibits salicylate synthase MbtI from Mycobacterium tuberculosis (Mtb), disrupting iron acquisition pathways crucial for bacterial survival. In vitro studies have shown that this compound significantly reduces Mtb virulence by interfering with iron uptake mechanisms, leading to bacterial growth inhibition .

Table 1: Antimicrobial Activity Overview

MicroorganismActivityReference
Mycobacterium tuberculosisPotent inhibition
Gram-positive bacteriaModerate activity
Gram-negative bacteriaVariable efficacy

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have demonstrated cytotoxic effects against various cancer cell lines, including human glioblastoma and melanoma cells. The mechanism appears to involve the modulation of specific signaling pathways related to cell proliferation and apoptosis .

Table 2: Anticancer Activity Summary

Cell LineIC50 (µM)Reference
U251 (Glioblastoma)10–30
WM793 (Melanoma)10–30
HeLa (Cervical cancer)Not specified

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound inhibits key enzymes involved in metabolic pathways, particularly those related to iron acquisition in mycobacteria.
  • Cell Signaling Modulation : It affects signaling pathways that regulate cell growth and apoptosis in cancer cells.
  • Reactive Intermediate Formation : The bromophenoxy group may undergo bioreduction, leading to reactive intermediates that can interact with cellular components, resulting in cytotoxic effects.

Study on Mycobacterial Inhibition

A study focused on the synthesis and evaluation of this compound showed significant inhibition of MbtI, which is essential for mycobacterial virulence. The compound was tested against various concentrations in cell culture assays, demonstrating reduced growth rates of Mtb compared to untreated controls .

Anticancer Efficacy Evaluation

In another study, the compound was evaluated for its cytotoxic effects on several cancer cell lines. The results indicated that it exhibited selective toxicity towards cancer cells while sparing normal cells, suggesting potential as a therapeutic agent in oncology .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Molecular Geometry and Stability

Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate (Compound 1, –4, 7, 10)
  • Structure : Features a 2-fluoro-4-nitrophenyl group at the 5-position of the furan ring.
  • Conformation : The molecule is nearly planar, with intramolecular CH···F interactions stabilizing the conformation. SC-XRD analysis reveals stacking interactions between aromatic rings, contributing to crystal stability .
  • Electronic Effects : The electron-withdrawing nitro and fluorine groups enhance intermolecular dipole-dipole interactions, improving crystallinity and solubility in polar solvents .
  • Biological Activity : Demonstrates antimycobacterial activity by targeting MbtI, a key enzyme in mycobactin biosynthesis .
Methyl 5-(4-Hydroxy-2-methoxy-6-methylphenyl)furan-2-carboxylate (Compound 1, )
  • Structure : Contains hydroxyl, methoxy, and methyl groups on the phenyl ring.
  • Conformation : Substituent positions influence hydrogen-bonding networks, as seen in NMR and crystallographic data.
  • Biological Activity : Exhibits cytotoxicity against K-562 (leukemia) and BEL-7420 (hepatoma) cell lines .
Methyl 5-(Hydroxymethyl)furan-2-carboxylate ()
  • Structure : A simpler derivative with a hydroxymethyl group at the 5-position.
  • Applications : Serves as an intermediate in oxidative esterification for biomass-derived chemicals like dimethyl furan-2,5-dicarboxylate .

Crystallographic and Spectroscopic Comparisons

  • Stacking Interactions : Fluorinated and nitrated analogs (e.g., ) exhibit π-π stacking, whereas brominated derivatives may show halogen bonding due to bromine’s polarizability .
  • NMR Coupling : Long-range $^{13}\text{C}$-$^{19}\text{F}$ coupling in fluorinated analogs (e.g., JC-F = 13.1 Hz in ) is absent in brominated derivatives, altering spectroscopic signatures .

Key Research Findings and Implications

Antimycobacterial Potential: Fluorinated/nitrated derivatives are prioritized for antitubercular drug development due to their target specificity and solubility . Brominated analogs, while understudied, could offer advantages in stability and lipophilicity.

Crystallinity and Solubility : Electron-withdrawing groups (e.g., nitro, fluorine) enhance crystallinity but may limit bioavailability. Bromine’s balance of hydrophobicity and steric effects warrants further study .

Synthetic Challenges : Bromine’s size complicates coupling reactions compared to smaller substituents (e.g., fluorine), necessitating optimized catalytic conditions .

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